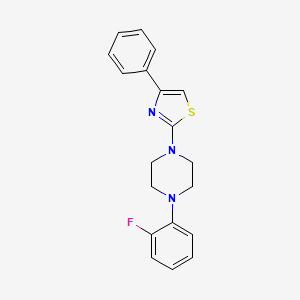![molecular formula C22H22N4O B5603102 (1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.17936134 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinoxaline Derivatives and Biological Activities
Quinoxaline derivatives, such as "(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one," have been recognized for their wide range of biological activities. These compounds exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. The synthesis of quinoxaline analogues involves the condensation of substituted o-phenylenediamines with dicarbonyl compounds in the presence of various catalysts. Commercially available drugs containing quinoxaline moieties include echinomycin, triostins, dioxidine, mequindox, carbadox, desoxycarbadox, and panadipion, highlighting the pharmaceutical significance of quinoxaline derivatives (Sharma et al., 2021).
Synthetic Approaches and Chemical Reactivity
The synthesis and reactivity of quinoxaline derivatives are key areas of research, with numerous methods developed for their preparation. The use of sodium dodecylsulfate in water-mediated organic reactions has been explored for the synthesis of quinoxalines, demonstrating the potential of surfactants as catalysts in improving solubility and reaction efficiency. This research underscores the versatility of quinoxalines in pharmaceuticals, bioactive natural products, and materials science, including their use in dyes and electrical/photochemical materials (Emmadi & Atmakur, 2013).
Chiral Derivatives and Pharmacological Potential
Research on chiral 3,7-diazabicyclo[3.3.1]nonane derivatives, which are potential precursors to pharmacologically active compounds, has highlighted the importance of stereochemistry in medicinal chemistry. These studies have provided insights into the synthesis of new compounds with potential pharmacological applications, illustrating the ongoing efforts to develop novel therapeutic agents based on quinoxaline and related structures (Danieli et al., 1999).
Antibacterial and Antifungal Properties
The synthesis and biological evaluation of quinoxaline derivatives have led to the identification of compounds with significant antibacterial and antifungal properties. Research has focused on developing novel synthetic methods and studying the antimicrobial efficacy of these compounds, contributing to the search for new treatments for infectious diseases (Al-Hiari et al., 2008).
Neuroprotective and Anticancer Activities
Quinoxaline derivatives have also been investigated for their neuroprotective properties and potential anticancer activities. Studies have explored the mechanisms of action and therapeutic potential of these compounds in various models of disease, highlighting the diverse pharmacological applications of quinoxaline derivatives and their role in developing new therapeutic strategies (Sheardown et al., 1990).
Propriétés
IUPAC Name |
(1S,5R)-6-benzyl-3-quinoxalin-2-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22-17-10-11-18(26(22)13-16-6-2-1-3-7-16)15-25(14-17)21-12-23-19-8-4-5-9-20(19)24-21/h1-9,12,17-18H,10-11,13-15H2/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDISBRFDFZRSB-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)
![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-[3-(5-methylpyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)
![2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5603052.png)
![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide](/img/structure/B5603064.png)
![5-bromo-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5603068.png)

![N-(4-CHLOROPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5603091.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)

